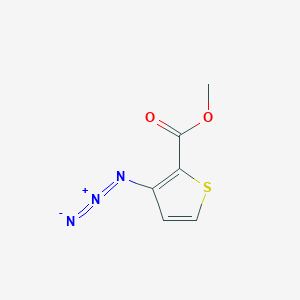
N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a basic structure in many biological compounds, a morpholine ring, which is often found in pharmaceuticals, and a fluorophenethyl group, which can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a morpholine ring, and a fluorophenethyl group . The presence of these groups could significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine ring, the morpholine ring, and the fluorophenethyl group . These groups could participate in various chemical reactions, depending on the conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Background
While the direct studies on N-(4-fluorophenethyl)-6-morpholinopyrimidine-4-carboxamide are scarce, research on related compounds provides insight into the potential applications of this chemical structure in scientific research. The related compounds have been explored for their biological activities, including their roles as kinase inhibitors, fluorophores for biological imaging, and corrosion inhibitors, which may suggest similar potential applications for this compound.
Kinase Inhibition
Kinase inhibitors are pivotal in cancer research due to their role in controlling cell signaling pathways that regulate cell growth, differentiation, and apoptosis. For instance, tyrosine kinase inhibitors with additional solubilizing functions have shown potent inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy (Smaill et al., 2000). This suggests that this compound, by analogy, might also serve as a lead compound for developing new kinase inhibitors.
Biological Imaging
Fluorophores based on naphthalimide derivatives have been utilized in cellular imaging applications due to their bright fluorescence and environmental sensitivity. For example, alkynyl-naphthalimide fluorophores have been synthesized for gold coordination chemistry and cellular imaging applications, indicating the potential use of related compounds in bioimaging and as tools for studying biological processes in real-time (Langdon-Jones et al., 2015).
Corrosion Inhibition
Morpholine and piperazine-based carboxamide derivatives, such as N-(2-chloroethyl)morpholine-4-carboxamide, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments (Nnaji et al., 2017). This indicates a potential application of this compound in material science, particularly in corrosion protection.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-3-1-13(2-4-14)5-6-19-17(23)15-11-16(21-12-20-15)22-7-9-24-10-8-22/h1-4,11-12H,5-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZXGAFTKKKFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)

![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 2-phenoxypyridine-3-carboxylate](/img/structure/B2734564.png)
![Methyl 2-((5-chloro-4-methylbenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2734565.png)


